REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([N:15]2[CH:19]=[CH:18][N:17]=[N:16]2)=[CH:11][CH:10]=1)C1C=CC=CC=1>C(OCC)(=O)C.C(O)C.[OH-].[Pd+2].[OH-]>[N:15]1([C:12]2[CH:13]=[CH:14][C:9]([OH:8])=[CH:10][CH:11]=2)[CH:19]=[CH:18][N:17]=[N:16]1 |f:3.4.5|
|
Name
|
1-[4-(benzyloxy)phenyl]-1H-1,2,3-triazole
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)N1N=NC=C1
|
Name
|
mixture
|
Quantity
|
1.6 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
55.9 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was degassed
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
the reaction was degassed
|
Type
|
CUSTOM
|
Details
|
purged with hydrogen three times
|
Type
|
CUSTOM
|
Details
|
was continued at room temperature under a hydrogen
|
Type
|
CUSTOM
|
Details
|
balloon overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through a plug of silica gel, which
|
Type
|
WASH
|
Details
|
was washed thoroughly with acetone
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NC=C1)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |